molecular formula C20H18N2O3 B2517406 3-(3-Phenyl-acryloylamino)-1H-indole-2-carboxylic acid ethyl ester CAS No. 330439-38-8

3-(3-Phenyl-acryloylamino)-1H-indole-2-carboxylic acid ethyl ester

Cat. No.: B2517406
CAS No.: 330439-38-8
M. Wt: 334.375
InChI Key: VIFRDCSZSDUMBC-OUKQBFOZSA-N
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Description

3-(3-Phenyl-acryloylamino)-1H-indole-2-carboxylic acid ethyl ester is a complex organic compound with potential applications in various fields of scientific research. This compound features an indole core, which is a common structural motif in many biologically active molecules, and a phenyl-acryloylamino group, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Phenyl-acryloylamino)-1H-indole-2-carboxylic acid ethyl ester typically involves multiple steps, starting from readily available starting materials. One common approach is the acylation of an indole derivative with a phenyl-acryloyl chloride under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Phenyl-acryloylamino)-1H-indole-2-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or indole rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Halogens (e.g., bromine) in carbon tetrachloride or alkylating agents (e.g., methyl iodide) in acetone.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

3-(3-Phenyl-acryloylamino)-1H-indole-2-carboxylic acid ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Phenyl-acryloylamino)-1H-indole-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The phenyl-acryloylamino group can interact with enzymes or receptors, modulating their activity. The indole core can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Phenyl-acryloylamino)-1H-indole-2-carboxylic acid methyl ester
  • 3-(3-Phenyl-acryloylamino)-1H-indole-2-carboxylic acid benzyl ester
  • 3-(3-Phenyl-acryloylamino)-1H-indole-2-carboxylic acid propyl ester

Uniqueness

3-(3-Phenyl-acryloylamino)-1H-indole-2-carboxylic acid ethyl ester is unique due to its specific ester group, which can influence its solubility, stability, and reactivity compared to other similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.

Properties

IUPAC Name

ethyl 3-[[(E)-3-phenylprop-2-enoyl]amino]-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-2-25-20(24)19-18(15-10-6-7-11-16(15)21-19)22-17(23)13-12-14-8-4-3-5-9-14/h3-13,21H,2H2,1H3,(H,22,23)/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFRDCSZSDUMBC-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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